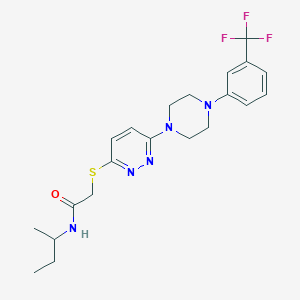![molecular formula C24H19F2N3O2 B11209170 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209170.png)
4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-(difluoromethoxy)benzaldehyde with 4-methoxyphenylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and difluoromethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Medicine
In medicine, this compound is being investigated for its potential use in treating inflammatory diseases. Its anti-inflammatory properties are attributed to its ability to inhibit key enzymes and signaling pathways involved in inflammation .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. Additionally, it can modulate signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another benzimidazole derivative used as an anticancer agent.
Navelbine: A vinca alkaloid with a benzimidazole structure, used in chemotherapy.
Alectinib: A benzimidazole-based drug used to treat non-small cell lung cancer.
Uniqueness
4-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy and methoxy groups enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C24H19F2N3O2 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H19F2N3O2/c1-30-16-12-10-15(11-13-16)19-14-21(17-6-2-5-9-22(17)31-23(25)26)29-20-8-4-3-7-18(20)27-24(29)28-19/h2-14,21,23H,1H3,(H,27,28) |
InChI Key |
LUPSLACDVOYLCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=CC=C5OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B11209093.png)
![1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11209094.png)
![4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209098.png)
![3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11209110.png)
![4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline](/img/structure/B11209122.png)
![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11209125.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B11209126.png)

![3-[(2,5-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11209140.png)
![ethyl 3-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B11209147.png)
![1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209152.png)
![2-chloro-6-fluoro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11209160.png)
![2,6-dichloro-N-[(3-methoxyphenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B11209166.png)
![3-(2-chlorobenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11209177.png)
